N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a methylsulfonylphenyl group, and a tosylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methylsulfonylphenyl group: This step involves the reaction of the oxadiazole intermediate with a methylsulfonylphenyl halide in the presence of a base such as potassium carbonate.
Attachment of the tosylpropanamide moiety: The final step involves the reaction of the intermediate with tosyl chloride and a suitable amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent due to its ability to inhibit specific enzymes and microbial growth.
Biological Studies: It has been used in studies to understand the role of oxadiazole derivatives in biological systems, including their interaction with proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds share the methylsulfonylphenyl group and have shown similar biological activities, such as anti-inflammatory and antimicrobial properties.
Thiazole derivatives: These compounds have a similar heterocyclic structure and exhibit diverse biological activities, including antioxidant, analgesic, and antimicrobial properties.
Uniqueness
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties. The combination of the oxadiazole ring with the methylsulfonylphenyl and tosylpropanamide groups enhances its potential as a multifunctional compound with diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-13-7-9-14(10-8-13)30(26,27)12-11-17(23)20-19-22-21-18(28-19)15-5-3-4-6-16(15)29(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKPSMVFKANMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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